molecular formula C15H19FN2O2 B2869663 1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097933-31-6

1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No. B2869663
CAS RN: 2097933-31-6
M. Wt: 278.327
InChI Key: IQBNJVVUEUYLIC-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Organic Synthesis and Reactivity

Research has explored the reactivity of cyclohexenone derivatives with urea, leading to the synthesis of various bicyclic and heterocyclic compounds. For instance, the condensation of cyclohexenones with urea under specific conditions yielded derivatives such as 1-hydroxy-4-methyl-7-phenyl- and 1-hydroxy-2,4-diazabicyclo[3.3.1]nonane-3-ones. These reactions underscore the utility of such compounds in organic synthesis, particularly in the formation of complex molecular structures with potential biological activity (Wendelin & Kern, 1979).

Molecular Structure and Spectroscopy

Another significant application is in the structural analysis and spectroscopy of related chemical compounds. For example, the preparation of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate via the aromatization of a cyclohexenone derivative highlighted the use of infrared and X-ray diffraction studies to confirm molecular structures. This research demonstrates the importance of fluorophenyl derivatives in elucidating molecular properties and the potential for non-linear optical applications, indicating their relevance in materials science and engineering (Sheena Mary et al., 2014).

Pharmacological Research

In the realm of pharmacological research, derivatives of 1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea have been investigated for their potential as therapeutic agents. For instance, trisubstituted phenyl urea derivatives have been studied as neuropeptide Y5 receptor antagonists, revealing their potential in treating conditions associated with this receptor (Fotsch et al., 2001). Additionally, flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, highlighting their potential in the development of treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-6-4-12(5-7-13)10-17-14(19)18-11-15(20)8-2-1-3-9-15/h2,4-8,20H,1,3,9-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNJVVUEUYLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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